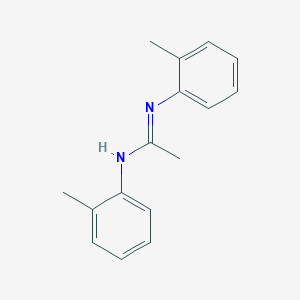

N,N'-bis(2-methylphenyl)ethanimidamide

Katalognummer B8573461

Molekulargewicht: 238.33 g/mol

InChI-Schlüssel: NLJBTNGUZPDXMM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05552443

Procedure details

According to literature ((Taylor, E. C. et al., J. Org. Chem. 28:1108 (1963)), a solution of o-toluidine (4.28 g, 40.0 mmol) and triethyl orthoacetate (3.24 g, 290 mmol) in acetic acid (1 ml) was heated to reflux for 2 h. Volatile compounds were distilled off (120°-140°, 20 mm) and the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml). Two fold recrystallization from hexane-5% toluene gave white but still impure amidine (1.85 g, 38%); Mp 65°-68° (Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°). On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75). Intermediate fractions contained colorless N-tolyl acetimidate. Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1. This compound was further purified by chromatography with THF-hexanes 1:1 then 1:0 and filtration of the eluents through celite for the removal of turbid matter. The addition of HCl gas saturated ether (5 ml) to a solution of the amidine (313 mg, 1.31 mmol) in ether (10 ml) gave the new hygroscopic, hydrochloride of the title compound (318 mg, 88%), Mp 237°-239°.

[Compound]

Name

amidine

Quantity

1.85 g

Type

reactant

Reaction Step Two

[Compound]

Name

amidine

Quantity

313 mg

Type

reactant

Reaction Step Three

Name

Name

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C(O[CH2:18][CH3:19])(OCC)(OCC)C.[ClH:20].[C:21](O)(=O)[CH3:22]>CCOCC>[ClH:20].[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:2](=[N:1][C:22]1[CH:21]=[CH:8][CH:3]=[CH:4][C:18]=1[CH3:19])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.28 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=CC=CC1)C

|

|

Name

|

|

|

Quantity

|

3.24 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

[Compound]

|

Name

|

amidine

|

|

Quantity

|

1.85 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2 h

|

|

Duration

|

2 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Volatile compounds were distilled off (120°-140°, 20 mm)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two fold recrystallization from hexane-5% toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave white

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75)

|

WASH

|

Type

|

WASH

|

|

Details

|

Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This compound was further purified by chromatography with THF-hexanes 1:1

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1:0 and filtration of the eluents through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the removal of turbid matter

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=CC=C1)NC(C)=NC1=C(C=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 318 mg | |

| YIELD: PERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |